8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-7-2-3-8(10)5-6(4-7)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUDDOTVLVEKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920287 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90608-79-0 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Synthesis from Acyclic Precursors
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a cornerstone for synthesizing tropane derivatives. A prominent strategy involves stereocontrolled cyclization of acyclic precursors containing pre-established stereocenters. For example, radical cyclization of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol >99% . This method leverages the conformational rigidity of intermediates to direct bicyclization, yielding the target scaffold with minimal byproducts.
Catalytic asymmetric approaches have also been developed. Chiral palladium complexes facilitate [3+2] cycloadditions between allylic carbonates and iminoesters, producing the bicyclic core with up to 92% ee . The methyl group at position 8 is introduced via alkylation of intermediate amines, while the carboxylic acid at position 3 is installed through oxidation of primary alcohols or hydrolysis of nitriles.
Desymmetrization of Tropinone Derivatives
Desymmetrization of achiral tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provides a streamlined route to enantiopure intermediates. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes ester derivatives of tropinone, yielding chiral alcohols with >95% ee . Subsequent oxidation of the alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO), though the latter minimizes overoxidation risks.
A representative protocol involves:
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Enzymatic hydrolysis : Tropinone is treated with vinyl acetate and lipase PS in phosphate buffer (pH 7.0), yielding (3R)-hydroxytropane (82% yield, 98% ee) .
-
Oxidation : The alcohol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane, affording the carboxylic acid in 76% yield.
Functional Group Modification of Esters and Nitriles
Hydrolysis of ester precursors is a widely used method to introduce the carboxylic acid moiety. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes base-mediated saponification using NaOH in ethanol/water (1:1), yielding the sodium salt of the carboxylic acid, which is acidified to the free acid with HCl (89% yield). Alternatively, nitrile groups at position 3 can be hydrolyzed under acidic conditions (H₂SO₄, reflux) to produce the carboxylic acid directly.
Table 1 : Comparison of Hydrolysis Conditions for Ester Derivatives
| Substrate | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl ester | NaOH, H₂O/EtOH | Reflux, 6 h | 89 | 95 |
| Ethyl ester | LiOH, THF/H₂O | RT, 24 h | 78 | 90 |
| Benzyl ester | H₂, Pd/C | H₂ (1 atm), 12 h | 85 | 98 |
Protection-Deprotection Strategies
The 8-methyl group is often introduced via reductive amination or alkylation of secondary amines. A common approach involves:
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Boc protection : Treating 8-azabicyclo[3.2.1]octane-3-carboxylic acid with di-tert-butyl dicarbonate in dioxane/NaOH, yielding the Boc-protected intermediate (81% yield) .
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Methylation : Reacting the Boc-protected amine with methyl iodide and K₂CO₃ in DMF, followed by deprotection with HCl in dioxane, affords the 8-methyl derivative .
Industrial-Scale Considerations
While academic protocols emphasize enantiopurity, industrial methods prioritize cost and scalability. Continuous-flow hydrogenation using Raney nickel catalysts achieves 90% conversion in <2 h for tropinone reductions . Similarly, enzymatic resolutions are optimized using immobilized lipases in fixed-bed reactors, reducing enzyme costs by 40% compared to batch processes.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols in the presence of coupling agents or acid catalysts. This reaction is pivotal for synthesizing ester derivatives used in further chemical modifications or pharmacological studies.
| Reagent/Catalyst | Alcohol | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| DCC/DMAP | Methanol | Room temperature, 24h | Methyl ester | 85% | |
| H₂SO₄ (catalytic) | Ethanol | Reflux, 6h | Ethyl ester | 78% |
Mechanism : The reaction involves activation of the carboxylic acid (e.g., via DCC-mediated formation of an active intermediate), followed by nucleophilic attack by the alcohol.
Hydrolysis Reactions
Ester derivatives of this compound can be hydrolyzed under acidic or basic conditions to regenerate the parent carboxylic acid.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1M HCl | Reflux, 4h | 8-Methyl-8-azabicyclo[...]acid | 92% | |
| 1M NaOH | Reflux, 3h | Sodium salt of the acid | 89% |
Applications : Hydrolysis is critical for recovering the free acid from ester-protected intermediates during multi-step syntheses .
Salt Formation
The tertiary amine in the bicyclic structure reacts with hydrochloric acid to form a stable hydrochloride salt, enhancing solubility for biological testing.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (gaseous) | In diethyl ether, 0°C | 8-Methyl-8-azabicyclo[...]acid hydrochloride |
Key Insight : The hydrochloride salt is commonly used in pharmacological studies due to improved stability and bioavailability .
Substitution Reactions
The carboxylic acid group can be converted into acyl chlorides, enabling further functionalization.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 2h | Acyl chloride derivative | Synthesis of amides |
Decarboxylation
Under high-temperature conditions, the carboxylic acid group may undergo decarboxylation, though this reaction is less commonly reported for this compound.
Challenges : The bicyclic structure stabilizes the carboxylate group, requiring harsh conditions (e.g., >200°C) for decarboxylation.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a unique bicyclic structure that includes a nitrogen atom within the ring system. The presence of a carboxylic acid functional group at the 3-position enhances its reactivity and ability to interact with biological systems. The molecular formula is with a molecular weight of approximately 169.23 g/mol.
Pharmacology and Therapeutics
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid exhibits significant potential as a monoamine reuptake inhibitor , making it relevant for treating various neurological disorders. Its structural similarity to other tropane alkaloids allows it to interact with neurotransmitter transporters, specifically:
- Dopamine Transporter (DAT) : Inhibition increases dopamine levels, which may aid in treating conditions such as depression and ADHD.
- Serotonin Transporter (SERT) : Similar inhibition can enhance serotonin signaling, potentially benefiting anxiety and mood disorders.
Neurotransmitter Systems Research
Due to its effects on neurotransmitter levels, this compound is extensively studied in relation to:
- Cholinergic Signaling : It inhibits cholinesterase enzymes, leading to increased acetylcholine levels, which are crucial for cognitive functions like memory and learning.
- Biochemical Pathways : The compound's interaction with dopamine and serotonin pathways suggests it could play a role in understanding neurodegenerative diseases and mood disorders.
Synthesis of Pharmaceuticals
As a versatile building block in organic synthesis, this compound is utilized in developing more complex pharmaceutical agents targeting various diseases.
Neurotransmitter Reuptake Inhibition
Research has demonstrated that derivatives of this compound effectively inhibit the reuptake of neurotransmitters in vitro, indicating potential therapeutic applications for mood disorders and ADHD treatment.
Cholinesterase Inhibition Studies
Studies have shown that this compound can significantly inhibit cholinesterase activity, leading to increased acetylcholine levels in neuronal cells. This action is being explored for its implications in Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- Tropisetron : The replacement of the carboxylic acid with an indole-3-carboxylate ester (C17H20N2O2) enhances 5-HT3 receptor binding, making it a potent antiemetic .
- Methyl Ester Analogs : Methylation of the carboxylic acid (e.g., methyl ester at C2 in ) reduces polarity, improving blood-brain barrier penetration but diminishing receptor affinity .
Amino and Amide Derivatives
Steric and Stereochemical Effects
- Stereoisomerism : Exo vs. endo configurations significantly affect activity. For example, (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid () shows distinct receptor interactions compared to its stereoisomers .
- Bulkier Substituents : The 4-trifluoromethylcyclohexyloxy moiety in BIO-32546 () enhances ATX inhibition by occupying both the hydrophobic pocket and polar tunnel of the enzyme .
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, a bicyclic compound belonging to the tropane alkaloid family, has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 254 Da. Its structure features a bicyclic framework that includes a nitrogen atom, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254 Da |
| LogP | -2.7 |
| Polar Surface Area | 61 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The primary mode of action for this compound involves its interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). By inhibiting these transporters, the compound increases the levels of dopamine and serotonin in the synaptic cleft, enhancing neurotransmission and potentially influencing mood and behavior.
Key Interactions:
- Dopamine Transporter (DAT) : Inhibition leads to elevated dopamine levels, which may be beneficial in treating disorders such as depression and ADHD.
- Serotonin Transporter (SERT) : Similar inhibition can enhance serotonin signaling, potentially aiding in the management of anxiety and mood disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in relation to neurotransmitter systems:
- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter activity by increasing acetylcholine levels through inhibition of cholinesterase enzymes.
- Cellular Effects : It can affect neuronal signaling pathways, altering neurotransmitter levels and impacting cellular processes in neuronal cells.
- Potential Therapeutic Applications : Given its mechanism of action, this compound holds promise for developing treatments for neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that this compound significantly inhibits DAT and SERT, leading to increased levels of dopamine and serotonin in vitro .
- Cholinesterase Inhibition : Another research highlighted its role in inhibiting cholinesterase enzymes, resulting in increased acetylcholine concentration, which is crucial for enhancing cholinergic signaling .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid and its derivatives?
- Methodology : The compound is synthesized via Stille cross-coupling or Suzuki coupling to introduce biaryl or diarylmethoxyethylidenyl substituents. For example, 3-(biaryl)-8-azabicyclo[3.2.1]octane derivatives are synthesized using Stille coupling with yields up to 85%, while Suzuki coupling may result in complex mixtures requiring optimization . Microwave-assisted synthesis (140°C, 20 minutes) with acetic acid catalysis is also employed for tropinone-thiazole derivatives, enhancing reaction efficiency .
Q. What structural features influence the pharmacological activity of this bicyclic compound?
- Key Features :
- The rigid bicyclic skeleton (azabicyclo[3.2.1]octane) imparts stereoselectivity in binding to neurotransmitter transporters (e.g., dopamine transporter, DAT) .
- Substituents at the 3-position (e.g., ester groups, aryl rings) modulate selectivity for DAT vs. serotonin/norepinephrine transporters (SERT/NET). For example, benzimidazole carboxamide derivatives (BIMU 1 and BIMU 8) exhibit partial agonism at 5-HT4 receptors .
Q. How is the compound characterized analytically?
- Techniques :
- HPLC for purity assessment (≥95% purity in commercial samples) .
- NMR (¹H/¹³C) to confirm stereochemistry and substituent placement .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., MW 155.19 for the carboxylic acid form) .
Advanced Research Questions
Q. How does stereochemistry impact the compound’s binding affinity to neurotransmitter transporters?
- Analysis : The endo/exo configuration of the bicyclic system affects DAT/SERT/NET selectivity. For instance, rigid ethylidenyl derivatives show stereoselective DAT inhibition (IC50 10–100 nM), with exo-isomers favoring DAT over SERT by 5–10 fold . Computational docking studies (e.g., using AutoDock Vina) are recommended to model interactions with transporter binding pockets .
Q. What strategies resolve contradictions in activity data for structurally similar analogs?
- Case Study : BIMU 1 and BIMU 8 show partial agonism at 5-HT4 receptors despite structural similarity. To resolve this:
- Perform functional assays (e.g., cAMP accumulation) to quantify intrinsic activity.
- Compare receptor binding kinetics (Kd, Bmax) using radioligand displacement (e.g., [³H]GR113808 for 5-HT4) .
Q. How can radical cyclization improve synthetic efficiency for bicyclic intermediates?
- Protocol : Use n-tributyltin hydride (TBTH) and AIBN in toluene for radical cyclization of azetidin-2-ones. This achieves >99% diastereocontrol for 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones, critical for scalable synthesis .
Q. What safety protocols are essential for handling this compound in lab settings?
- Guidelines :
- Use P95 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact .
- Avoid aqueous disposal; neutralize waste with 1M HCl before incineration .
Critical Research Gaps
- Toxicity Profiling : Limited data on acute toxicity (LD50) and mutagenicity (Ames test) for novel derivatives .
- In Vivo Efficacy : Most studies focus on in vitro assays; preclinical models (e.g., rodent neuropathic pain) are needed for tropisetron analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
